2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI)
Description
2-Propenoic acid, 2-amino-3-(4-pyrimidinyl)-, (Z)-(9CI) (hereafter referred to as the target compound) is a propenoic acid derivative featuring a 4-pyrimidinyl substituent at the β-position and an amino group at the α-position. The (Z)-stereochemistry indicates the spatial arrangement of substituents around the double bond.
Properties
IUPAC Name |
(Z)-2-amino-3-pyrimidin-4-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(7(11)12)3-5-1-2-9-4-10-5/h1-4H,8H2,(H,11,12)/b6-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIKJCRKUFPLOD-UTCJRWHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C=C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CN=C1/C=C(/C(=O)O)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazolone Intermediate Formation
The oxazolone-based approach, validated for analogous acrylic acids in search results, involves cyclocondensation of pyrimidine-4-carbaldehyde (1) with an active methylene compound such as 2-methyl-2-oxazoline-5-one (2) . Under reflux in acetic anhydride, this yields a pyrimidine-substituted oxazolone (3) (Scheme 1). The reaction mechanism proceeds via nucleophilic attack of the methylene carbon on the aldehyde, followed by cyclization and dehydration.
Scheme 1 :
Key characterization data for oxazolone intermediates include IR absorption at 1800–1810 cm⁻¹ (C=O stretch) and ¹H-NMR signals for the oxazolone ring protons (δ 6.2–6.8 ppm).
Hydrolysis to (Z)-Acrylic Acid
Basic hydrolysis of oxazolone (3) with 20% KOH at 60–80°C selectively cleaves the lactone ring, yielding (Z)-2-amino-3-(pyrimidin-4-yl)acrylic acid (4) . The stereochemistry is preserved due to the rigidity of the oxazolone ring, which prevents isomerization during hydrolysis.
Reaction Conditions :
Characterization :
-
IR : Broad -OH stretch at 2500–3300 cm⁻¹ (carboxylic acid), C=O at 1680–1700 cm⁻¹.
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¹H-NMR : Doublets for α,β-unsaturated protons (δ 6.3–6.5 ppm, J = 12–14 Hz), pyrimidine aromatic protons (δ 8.1–8.9 ppm).
Knoevenagel Condensation Strategy
Aldehyde-Amino Malonate Condensation
The Knoevenagel reaction between pyrimidine-4-carbaldehyde (1) and an amino malonate derivative (5) (e.g., ethyl 2-aminomalonate) offers a direct route to the target compound. Catalyzed by piperidine or ammonium acetate, this method forms the α,β-unsaturated bond with moderate Z-selectivity (Scheme 2).
Scheme 2 :
Optimization Notes :
Ester Hydrolysis
Saponification of the ethyl ester (6) with LiOH or NaOH in THF/water provides the free carboxylic acid (4) .
Conditions :
Horner-Wadsworth-Emmons Olefination
Phosphonate Reagent Synthesis
A stereocontrolled approach employs a Horner-Wadsworth-Emmons reaction using a pyrimidine-substituted phosphonate (7) . The phosphonate is prepared by reacting diethyl 2-amino-3-(pyrimidin-4-yl)phosphonoacetate (8) with pyrimidine-4-carbaldehyde (1) (Scheme 3).
Scheme 3 :
Key Advantages :
Ester Hydrolysis
The ester intermediate (9) is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield (4) .
Comparative Analysis of Methods
| Method | Key Steps | Yield | Z-Selectivity | Complexity |
|---|---|---|---|---|
| Oxazolone Hydrolysis | Cyclocondensation, hydrolysis | 70–85% | High | Moderate |
| Knoevenagel Condensation | Condensation, saponification | 50–65% | Moderate | Low |
| HWE Olefination | Phosphonate synthesis, hydrolysis | 75–80% | Very High | High |
Critical Insights :
-
The oxazolone route offers the best balance of yield and simplicity but requires strict temperature control during hydrolysis.
-
HWE olefination provides superior stereocontrol, making it ideal for industrial-scale synthesis despite higher complexity.
Challenges and Optimization Strategies
Stereochemical Control
Maintaining the Z-configuration is challenging due to the propensity of α,β-unsaturated acids to isomerize under heat or basic conditions. Strategies include:
Chemical Reactions Analysis
Types of Reactions
2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI) undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of 2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI).
Reduction: Reduced amino acid derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural Features
The target compound’s structure can be compared to the following analogs:
Key Observations :
- The 4-pyrimidinyl group in the target compound contrasts with the 4-nitrophenyl group in 106053-97-6.
- Benzamacril lacks an amino group but includes a cyano substituent, which contributes to its fungicidal activity .
Physicochemical Properties
Experimental data for the target compound is unavailable, but analogs provide context:
Biological Activity
2-Propenoicacid, 2-amino-3-(4-pyrimidinyl)-, (Z)-(9CI) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : (Z)-2-amino-3-(pyrimidin-4-yl)prop-2-enoic acid
- CAS Number : 153690-05-2
- Molecular Formula : C7H7N3O2
- Molecular Weight : 165.15 g/mol
- Boiling Point : 388.8 °C (predicted)
The biological activity of 2-Propenoicacid, 2-amino-3-(4-pyrimidinyl)- is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those associated with cancer progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Ligand Binding : It acts as a ligand for several receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties:
- A study evaluated the cytotoxic effects of related pyrimidine derivatives against human cancer cell lines (breast, colon, and bladder). The results demonstrated dose-dependent cytostatic and pro-apoptotic effects, suggesting potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Induces apoptosis via kinase inhibition |
| HT-29 (Colon) | 15 | Cell cycle arrest |
| T-24 (Bladder) | 12 | Modulates signaling pathways |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. Preliminary studies indicate that it possesses activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies
- Case Study on Antitumor Mechanisms :
- Evaluation of Antimicrobial Properties :
Q & A
Basic Research Questions
Q. What are the validated experimental protocols for synthesizing and characterizing 2-Propenoic Acid, 2-Amino-3-(4-Pyrimidinyl)-, (Z)-(9CI)?
- Methodological Answer : Synthesis typically involves stereoselective reactions under controlled conditions (e.g., low-temperature catalysis). Characterization requires advanced spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and hydrogen bonding patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic distribution.
- X-ray Crystallography : Resolve spatial configuration, particularly for (Z)-isomer confirmation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use buffered solutions (pH 3–9) with HPLC monitoring to track degradation products over time.
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., 25–300°C range).
- Light Sensitivity : Expose samples to UV-Vis radiation (250–400 nm) and measure photodegradation kinetics .
Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodological Answer :
| Technique | Purpose | Detection Limit | Reference |
|---|---|---|---|
| UPLC-MS/MS | Quantify <0.1% impurities | 0.01 ppm | |
| GC-FID | Detect volatile byproducts | 1 ppm |
Advanced Research Questions
Q. How to design experiments investigating the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Microcosm Studies : Simulate freshwater/sediment systems under controlled light, temperature, and microbial activity. Monitor abiotic/biotic transformations using LC-QTOF-MS .
- Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) and measure tissue concentrations via isotopic labeling .
- Key Parameter : Measure partition coefficients (log Kow) to predict environmental distribution .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies (e.g., IC50 values) and apply statistical harmonization (e.g., random-effects models).
- Dose-Response Reevaluation : Test under standardized conditions (e.g., cell line provenance, serum-free media) to isolate confounding variables .
- Epistemic Check : Ensure bioactivity claims align with the compound’s known redox or hydrogen-bonding properties .
Q. How to integrate computational modeling with experimental data to predict this compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using force fields (AMBER/CHARMM).
- Docking Studies : Prioritize binding sites via AutoDock Vina, then validate with mutagenesis assays .
- Data Fusion : Combine DFT calculations (for electronic properties) with in vitro inhibition kinetics .
Q. What experimental frameworks support long-term ecotoxicological risk assessment?
- Methodological Answer :
- Multigenerational Studies : Expose C. elegans or zebrafish to sublethal doses across generations; assess genomic instability via whole-genome sequencing .
- Trophic Transfer Analysis : Track compound transfer in food chains (e.g., algae → zooplankton → fish) using stable isotope probing .
- Regulatory Alignment : Align endpoints with OECD Test Guidelines (e.g., TG 211, TG 234) .
Methodological Framework Integration
Q. How to align research on this compound with broader theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Map functional groups (e.g., pyrimidinyl moiety) to biological targets using cheminformatics tools (e.g., KNIME).
- Hypothesis-Driven Design : Link observed bioactivity to established mechanisms (e.g., kinase inhibition) via pathway enrichment analysis .
Q. What are best practices for ensuring reproducibility in multi-institutional studies?
- Methodological Answer :
- Protocol Harmonization : Use SOPs validated by interlaboratory comparisons (e.g., ring trials).
- Blinded Analysis : Assign independent teams to replicate synthesis and bioassays .
- Data Transparency : Share raw spectra/chromatograms via repositories (e.g., Zenodo) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
